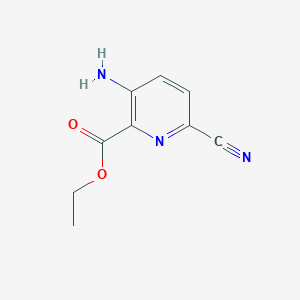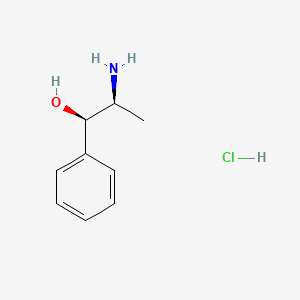
Phenylpropanolamine hydrochloride-* prec CRS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylpropanolamine hydrochloride-* prec CRS is an orally administered agent primarily used for the treatment of obesity. It exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites. The parent compound, sibutramine, is a potent inhibitor of serotonin and norepinephrine reuptake in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenylpropanolamine hydrochloride-* prec CRS is synthesized through a series of chemical reactions starting from the parent compound, sibutramine. The synthesis involves the formation of secondary and primary amine metabolites (M1 and M2) through specific reaction conditions that facilitate the inhibition of serotonin and norepinephrine reuptake .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes that ensure the purity and efficacy of the compound. The production methods are designed to optimize yield and minimize impurities, adhering to stringent quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions
Phenylpropanolamine hydrochloride-* prec CRS undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active metabolites.
Substitution: Substitution reactions can modify the chemical structure of this compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently .
Major Products Formed
The major products formed from the chemical reactions of this compound include its secondary (M1) and primary (M2) amine metabolites. These metabolites are responsible for the compound’s pharmacological effects .
Wissenschaftliche Forschungsanwendungen
Phenylpropanolamine hydrochloride-* prec CRS has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reuptake inhibition mechanisms.
Biology: Investigated for its effects on neurotransmitter levels and appetite regulation.
Medicine: Applied in the treatment of obesity and related metabolic disorders.
Industry: Utilized in the development of weight management pharmaceuticals.
Wirkmechanismus
Phenylpropanolamine hydrochloride-* prec CRS produces its therapeutic effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse. By inhibiting the reuptake of these neurotransmitters, this compound promotes a sense of satiety and decreases appetite, thereby reducing food intake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phentermine: Another appetite suppressant used for weight loss.
Semaglutide: A glucagon-like peptide-1 receptor agonist used for weight management.
Liraglutide: Similar to semaglutide, used for weight loss and diabetes management.
Uniqueness
Phenylpropanolamine hydrochloride-* prec CRS is unique in its dual inhibition of serotonin and norepinephrine reuptake, which distinguishes it from other weight management compounds. Its metabolites, M1 and M2, also contribute to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
3198-15-0 |
|---|---|
Molekularformel |
C9H13NO.ClH C9H14ClNO |
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
(1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1 |
InChI-Schlüssel |
DYWNLSQWJMTVGJ-KUSKTZOESA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
melting_point |
381 to 385 °F (NTP, 1992) |
Physikalische Beschreibung |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |
Löslichkeit |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


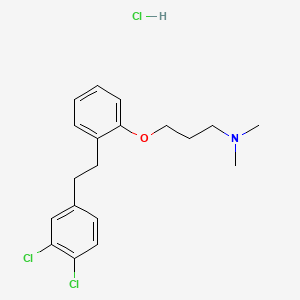
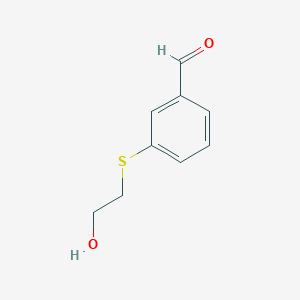
![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)
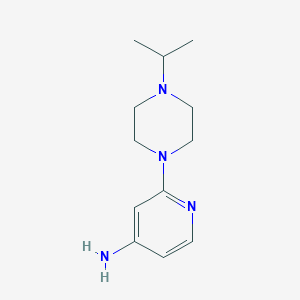
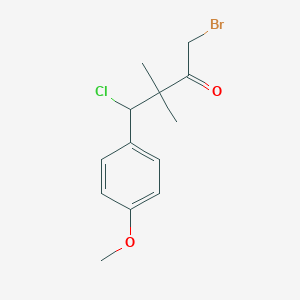
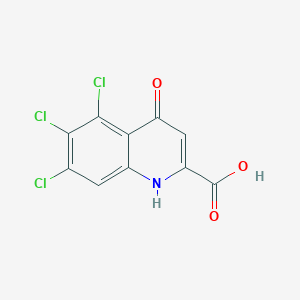
![2,3-dichloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B8677834.png)
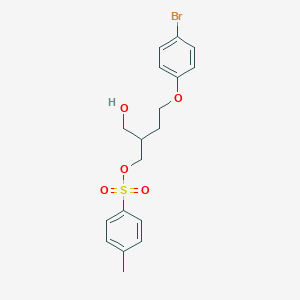
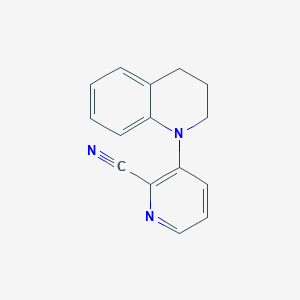
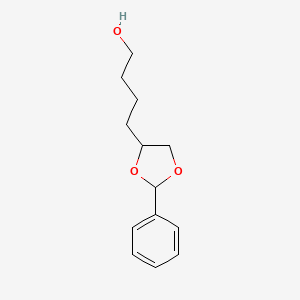
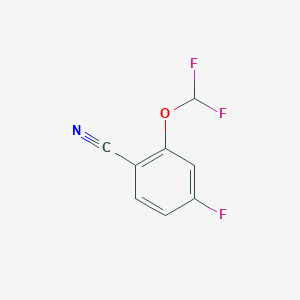
![[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B8677895.png)

